molecular formula C11H5Cl3N2O2 B15214687 2,4,6-Trichlorophenyl pyrimidine-5-carboxylate

2,4,6-Trichlorophenyl pyrimidine-5-carboxylate

Cat. No.: B15214687
M. Wt: 303.5 g/mol
InChI Key: NJQATTZMACZUIP-UHFFFAOYSA-N
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Description

2,4,6-Trichlorophenyl pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a pyrimidine ring substituted with a 2,4,6-trichlorophenyl group and a carboxylate group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichlorophenyl pyrimidine-5-carboxylate typically involves the reaction of 2,4,6-trichlorophenylamine with pyrimidine-5-carboxylic acid under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amine and carboxylic acid groups. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of phase transfer catalysts can enhance the reaction rate and selectivity, making the process more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichlorophenyl pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different pyrimidine derivatives .

Scientific Research Applications

2,4,6-Trichlorophenyl pyrimidine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Trichlorophenyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichlorophenyl pyrimidine-5-carbaldehyde: Similar in structure but with an aldehyde group instead of a carboxylate group.

    2,4,6-Trichlorophenyl pyrimidine-5-carboxamide: Similar but with an amide group instead of a carboxylate group.

    2,4,6-Trichlorophenyl pyrimidine-5-carboxylic acid: Similar but with a carboxylic acid group instead of a carboxylate group.

Uniqueness

2,4,6-Trichlorophenyl pyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H5Cl3N2O2

Molecular Weight

303.5 g/mol

IUPAC Name

(2,4,6-trichlorophenyl) pyrimidine-5-carboxylate

InChI

InChI=1S/C11H5Cl3N2O2/c12-7-1-8(13)10(9(14)2-7)18-11(17)6-3-15-5-16-4-6/h1-5H

InChI Key

NJQATTZMACZUIP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(=O)C2=CN=CN=C2)Cl)Cl

Origin of Product

United States

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